1,5-Heptadiene

概要

説明

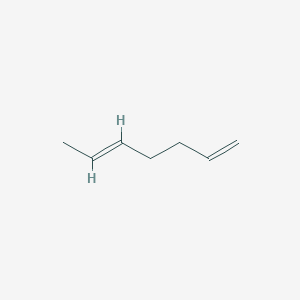

1,5-Heptadiene: is an organic compound with the molecular formula C₇H₁₂ . It is a type of diene, which means it contains two double bonds. Specifically, this compound has its double bonds located at the first and fifth positions of a seven-carbon chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of these double bonds .

準備方法

Synthetic Routes and Reaction Conditions: 1,5-Heptadiene can be synthesized through various methods. One common approach is the dehydrohalogenation of heptane derivatives. For example, the dehydrohalogenation of 1,5-dibromoheptane using a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptane. This process involves passing heptane over a catalyst at high temperatures, which removes hydrogen atoms and forms the diene structure .

化学反応の分析

Types of Reactions: 1,5-Heptadiene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid or other oxygenated derivatives.

Reduction: Hydrogenation of this compound can yield heptane.

Substitution: It can participate in halogenation reactions where halogens like chlorine or bromine add across the double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: Heptane.

Substitution: 1,5-Dichloroheptane or 1,5-Dibromoheptane.

科学的研究の応用

Organic Synthesis

1,5-Heptadiene is primarily utilized as a building block in organic synthesis. Its diene functionality allows it to participate in various reactions, including:

- Diels-Alder Reactions : This compound serves as a model diene for investigating stereochemical and regiochemical control in cycloaddition reactions. Researchers study how different substituents affect product outcomes and reaction pathways.

- Synthesis of Complex Molecules : It is used to construct intricate carbon skeletons through various organic transformations.

Mechanistic Studies

The compound plays a crucial role in understanding reaction mechanisms involving dienes. Studies focus on:

- Reaction Pathways : Investigating how factors such as temperature and pressure influence reaction rates and selectivities.

- Regioselectivity and Stereochemistry : Analyzing how the arrangement of atoms affects the formation of products in Diels-Alder reactions .

Biological Applications

Recent studies have highlighted the potential biological activities of derivatives of this compound:

Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. For instance, studies have shown significant cytotoxic activity against Vero E6 cells when tested against COVID-19.

Anti-inflammatory Effects

作用機序

The mechanism of action of 1,5-Heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, during hydrogenation, the double bonds react with hydrogen gas in the presence of a catalyst, leading to the formation of single bonds and the conversion of the diene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

1,3-Butadiene: Another diene with double bonds at the first and third positions.

1,4-Pentadiene: A diene with double bonds at the first and fourth positions.

2,5-Heptadiene: A non-conjugated diene with double bonds at the second and fifth positions.

Uniqueness: 1,5-Heptadiene is unique due to its specific placement of double bonds, which gives it distinct reactivity and properties compared to other dienes. Its structure allows for specific types of reactions and applications that are not possible with other dienes .

生物活性

1,5-Heptadiene is a diene compound that has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 96.17 g/mol. It exists as a colorless to pale yellow liquid at room temperature, with a flash point of -3 °C. Its specific gravity is approximately 0.72, and it has a refractive index of 1.42 .

The primary biological activity of this compound stems from its reactivity as a diene in cycloaddition reactions. It can react with various dienophiles to form cyclohexene derivatives, which are significant in medicinal chemistry and material science. The compound's derivatives are being studied for their potential antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the oxygen radical absorbance capacity (ORAC) found that the compound contributes to the overall antioxidant capacity in biological systems. The presence of this compound was noted among other constituents in various extracts, indicating its role in scavenging free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) | Method Used |

|---|---|---|

| Ascorbic Acid | 0.06 ± 0.02 | ABTS scavenging assay |

| This compound | 0.25 ± 0.01 | ORAC assay |

| β-Carotene | 0.59 ± 0.00 | DPPH radical scavenging |

Data indicates the half maximal inhibitory concentration (IC50) values for various compounds demonstrating their antioxidant capacities .

Antimicrobial Activity

Several studies have reported the antimicrobial effects of compounds derived from or related to this compound. For instance, extracts containing high concentrations of this diene have shown inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Study on Essential Oils

In a comparative study on essential oils from Azadirachta indica, it was found that the presence of this compound contributed to the overall bioactivity profile of the oils. The essential oils demonstrated significant free radical scavenging capabilities attributed to their phytochemical constituents including this compound .

Research on Cyclization Processes

Theoretical studies have examined the energy profiles for cyclization processes involving this compound. These studies provide insights into the potential synthetic pathways that could be utilized for developing new pharmaceuticals based on diene chemistry .

特性

IUPAC Name |

hepta-1,5-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4,6H,1,5,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXMNEKDFYUNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998579 | |

| Record name | Hepta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-23-7 | |

| Record name | Hepta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-HEPTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5ZF97YDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-heptadiene?

A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While the provided research papers don't contain extensive spectroscopic characterization of this compound itself, information about its derivatives and isomers can be found. For instance, [] describes the properties of purified derivatives of 2,6-dimethyl-1,5-heptadiene-4-one (an isomer of phorone).

Q3: Can you describe a synthetic approach to 3-acetoxy-2,6-dimethyl-1,5-heptadiene?

A3: Several synthetic routes to racemic 3-acetoxy-2,6-dimethyl-1,5-heptadiene, a pheromone component, are described in the literature. One method utilizes a one-pot procedure for deoxygenation of an α, β-unsaturated ketone with concomitant double bond migration. [] Another approach uses L-phenylalanine as a starting material to synthesize the (R)-(+)- enantiomer of the pheromone. []

Q4: How does triethylaluminum react with 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes?

A4: Triethylaluminum catalyzes the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes, leading to the stereoselective formation of (Z)-6-(trimethylsiloxy)-1,5-heptadienes. []

Q5: What is the role of thianthrene cation radical in reactions involving 2,2'-azo-2-methyl-6-heptene?

A5: The reaction of 2,2'-azo-2-methyl-6-heptene with thianthrene cation radical perchlorate in the presence of a base leads to the formation of various C8 hydrocarbons, including 2-methyl-1,6-heptadiene and 6-methyl-1,5-heptadiene. This reaction provides evidence for the formation of the 2-methyl-6-hepten-2-yl radical. []

Q6: How can this compound derivatives be synthesized from isoprene oligomers?

A6: Terpene alcohols containing the this compound motif can be synthesized from isoprene oligomers via a two-step process. This involves epoxidation with peracetic acid followed by isomerization using aluminium triisopropoxide. []

Q7: Has this compound been investigated in the context of the Cope rearrangement?

A7: Yes, various aspects of the Cope rearrangement involving this compound derivatives have been explored. For example, the pyrolysis of (R,E)-5-methyl-1,2,6-octatriene, a this compound derivative, was studied to understand the mechanism of the Cope rearrangement. [, ] Another study examined the kinetics and solvent effects on the rate of the Cope rearrangement using 4,4-dicyano-5-ethyl-1,5-heptadiene. [] Researchers have also reported the first organocatalytic Cope rearrangement using 1,5-hexadiene-2-carboxaldehydes, demonstrating the potential for asymmetric catalysis. []

Q8: Are there any notable catalytic applications of cobalt(II) complexes with ligands containing this compound moieties?

A8: A study investigated cobalt(II) complexes with substituted salen-type ligands, including those incorporating this compound units. While not directly using this compound itself, these complexes exhibited varying dioxygen affinities and catalytic activities in the oxidation of triphenylphosphane and 2,6-di-tert-butylphenol by O2. []

Q9: How do organoyttrium complexes interact with this compound systems?

A9: Organoyttrium complexes, particularly Cp2*YMe·THF, have demonstrated catalytic activity in the sequential cyclization/silylation of 1,5-dienes, including those with a this compound backbone. This process efficiently generates carbobicyclics with high diastereoselectivity. []

Q10: Has this compound been identified in natural sources?

A10: Yes, this compound has been identified as a constituent in the essential oil of Brassica rapa cv. “yukina”. [] It has also been found in Artemisia nilagirica (Clarke) Pamp. essential oil. []

Q11: What is the biological significance of 3-acetoxy-2,6-dimethyl-1,5-heptadiene?

A11: 3-Acetoxy-2,6-dimethyl-1,5-heptadiene is recognized as the sex pheromone of the Comstock mealybug (Pseudococcus comstockii KUWANA). []

Q12: Are there any studies investigating the antimicrobial activity of plant extracts containing this compound derivatives?

A12: Research has shown that extracts from Uriginea maritima (L.), containing 2,6-dimethyl-1,5-heptadiene, exhibit antibacterial activity against various pathogenic bacteria. [] Additionally, extracts from Combretum paniculatum, containing this compound among other compounds, have demonstrated antimicrobial activity against a range of bacterial and fungal strains. []

Q13: Has this compound been identified in the volatile profile of germinated brown rice?

A13: Yes, 4-methyl-1,5-heptadiene was identified as a volatile compound in cooked germinated brown rice, specifically in the Oryza sativa L. ssp. Indica variety. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。